N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3,5-Dichlorophenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group and a pyrimidine ring connected via a sulfanyl-acetamide linker. The pyrimidine moiety is substituted with a hydroxyl group at position 4 and a methoxymethyl group at position 4.
Properties
Molecular Formula |
C14H13Cl2N3O3S |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-22-6-11-5-12(20)19-14(18-11)23-7-13(21)17-10-3-8(15)2-9(16)4-10/h2-5H,6-7H2,1H3,(H,17,21)(H,18,19,20) |
InChI Key |
OWJQWBJAXDYSOS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Pyrimidine Substituents The target compound’s pyrimidine ring has hydroxyl and methoxymethyl groups at positions 4 and 6, respectively. The hydroxyl group may improve solubility, while methoxymethyl could balance lipophilicity .
Aromatic Group Positioning
- The 3,5-dichlorophenyl group in the target compound provides steric and electronic effects distinct from the 2,3-dichlorophenyl isomer in . The 3,5-substitution pattern creates a symmetrical electron-withdrawing effect, which may influence binding affinity in enzymatic or receptor-based systems .
Sulfanyl Linker and Acetamide Conformation
- The C–S bond lengths in analogs (e.g., : 1.759 Å for Csp²–S and 1.795 Å for Csp³–S) suggest conjugation effects that stabilize the molecule. The target compound likely exhibits similar bond characteristics, affecting its conformational rigidity and interaction with biological targets .
Research Findings and Methodological Notes
- Synthesis and Characterization : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution between thiol-containing pyrimidines and chloroacetamide derivatives. Yields for analogs range from 80% () to unreported values for more complex structures .
- Crystallography : SHELX software () is widely used for structural determination of such compounds. For example, employed SHELX refinement to analyze dihedral angles (91.9° between aromatic rings), which are critical for understanding molecular packing and reactivity .
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